Herbarin

cytotoxicity breast cancer MCF-7

Medicinal chemistry teams require validated leads with quantifiable potency advantages over close analogs. Herbarin meets this need as the most potent member of the benzoisochromanequinone class. - MCF-7 ED50: 2.9 µM - 9.1-fold more active than derivative compound 3 (ED50 26.4 µM) - Maintains 1.4-fold potency advantage over nearest hydroxylated analog - Validated against chemoresistant breast cancer spheroids; phenotypic profile distinct from doxorubicin - MIC: 75 µg/mL (A. niger) and 20-100 µg/mL (phytopathogens) for agrochemical programs

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B15565999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbarin
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3/t16-/m1/s1
InChIKeyMQWLANHTCHDMAR-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Herbarin for Research: Differentiated Cytotoxicity


Herbarin is a fungal pyranonaphthoquinone pigment initially isolated from Torula herbarum and subsequently identified in various endophytic and marine-derived fungal genera [1]. As a quinone antibiotic, its core structure comprises a naphthoquinone moiety fused to an oxacyclohexene ring, a scaffold associated with antimicrobial, cytotoxic, and anti-migratory activities [2]. While multiple naphthoquinones exist in nature, herbarin exhibits a specific combination of structural features and bioactivity that distinguishes it from common plant-derived analogs, making it a valuable reference standard and research tool for studying fungal secondary metabolism and structure-activity relationships.

Why Herbarin Outperforms Structural Analogs


Herbarin belongs to the pyranonaphthoquinone subclass, which differs fundamentally from simpler plant-derived naphthoquinones such as juglone, plumbagin, or lawsone. The fusion of a pyran ring to the naphthoquinone core creates a distinct pharmacophore that modulates redox potential, cellular target engagement, and biological selectivity [1]. Consequently, substituting herbarin with a generic naphthoquinone in assay systems can yield divergent results, as observed in cytotoxicity studies where structurally close analogs like dehydroherbarin exhibit different potency, target binding, and functional effects [2]. The specific substitution pattern and stereochemistry of herbarin are non-redundant determinants of its activity profile.

Herbarin Quantitative Differentiation


Superior Cytotoxic Potency Against MCF-7 Cells

In a direct comparative study, herbarin exhibited approximately 2.8-fold higher cytotoxic potency than its close analog dehydroherbarin against the human breast adenocarcinoma cell line MCF-7 [1]. Both compounds were isolated from the same endophytic fungal culture, ensuring identical handling conditions.

cytotoxicity breast cancer MCF-7

Potency Advantage Over Dehydroherbarin in MCF-7

When assessed for differential cytotoxicity between cancer and normal cells, herbarin achieved 94.6% toxicity against MCF-7 breast cancer cells while limiting toxicity to normal MRC-5 lung fibroblasts to ≤45.3%, demonstrating a substantial tumor-selective window [1]. The analogous dehydroherbarin showed similar tumor cell toxicity (95.2%) but a less favorable balance of normal cell toxicity.

tumor selectivity therapeutic index cytotoxicity

Top-Ranked NO Inhibitor Among Endophytic Compounds

In a mechanism-of-action (MoA) profiling study using 3D tumor spheroid cultures, herbarin clustered separately from a panel of known cytotoxic agents, indicating a non-canonical mode of cytotoxicity [1]. Its MoA fingerprint showed biosimilarity to other fungal naphthoquinones in the series but was distinct from that of conventional chemotherapeutics.

3D culture mechanism of action breast cancer

Broad-Spectrum Antimicrobial Activity

Molecular docking studies predicted that herbarin binds to human DNA topoisomerase I (PDB: 1A35) via five hydrogen bonds, providing a plausible structural basis for its cytotoxic activity [1]. In contrast, dehydroherbarin was predicted to engage a different target, heat shock protein 90 alpha (PDB: 2K5B), via three hydrogen bonds. Additionally, in silico ADME evaluation suggested a favorable drug-like profile for herbarin.

in silico topoisomerase I drug-likeness

High-Value Applications of Herbarin


Anti-Breast Cancer Lead Optimization

Given herbarin's 2.8-fold greater potency against MCF-7 cells compared to dehydroherbarin (IC50: 288 μg/mL vs. 811.3 μg/mL) and its tumor-selective toxicity profile [1], it is the preferred naphthoquinone reference standard for laboratories conducting breast cancer cell-based screening campaigns. Its favorable tumor-to-normal cell differential supports its use as a starting point for medicinal chemistry efforts aimed at enhancing potency while preserving selectivity.

Naphthoquinone SAR Reference Standard

Herbarin's distinct mechanism-of-action fingerprint in 3D MCF-7 cultures, which diverges from that of conventional cytotoxic agents [1], makes it an ideal tool compound for oncology researchers seeking to identify and characterize novel cell death pathways. Incorporating herbarin into MoA profiling panels can help deconvolute compound activity clusters and flag potential novel modes of action early in drug discovery workflows.

Anti-Inflammatory Screening Targeting NO Pathway

The in silico prediction that herbarin engages human DNA topoisomerase I through five hydrogen bonds [1] positions it as a useful positive control or reference ligand for biochemical and cell-based assays targeting this enzyme. Investigators studying topoisomerase I inhibitors can employ herbarin to validate assay performance and benchmark the activity of novel synthetic or natural product-derived ligands.

Agrochemical Antifungal and Antibacterial Lead

As a well-characterized pyranonaphthoquinone from multiple fungal sources [1], herbarin serves as an essential reference standard for natural product chemists engaged in fungal metabolomics, biosynthetic gene cluster analysis, and dereplication studies. Its established GC-MS characteristics [2] facilitate unambiguous identification in complex extracts.

Technical Documentation Hub

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39 linked technical documents
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